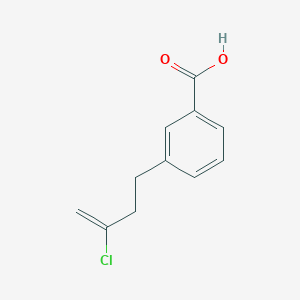

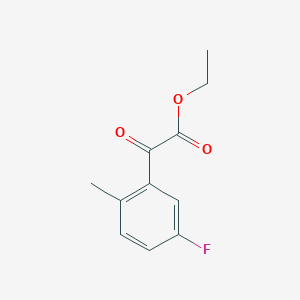

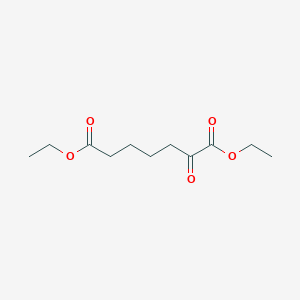

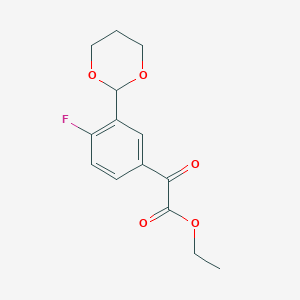

Ethyl 3-(1,3-dioxan-2-YL)-4-fluorobenzoylformate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of 1,3-dioxane . 1,3-Dioxane is a type of ether commonly used as a solvent. It’s a colorless liquid and is miscible with water .

Synthesis Analysis

While specific synthesis methods for “Ethyl 3-(1,3-dioxan-2-YL)-4-fluorobenzoylformate” were not found, there are general methods for synthesizing 1,3-dioxane derivatives . For instance, one method involves the reaction of trialkoxyalkanes with dihydroxyacetone dimer in the presence of acetic acid as the catalyst .Chemical Reactions Analysis

In terms of chemical reactions, 1,3-dioxan-2-yl derivatives have been used in various reactions. For example, they have been used in the Kumada alkyl-alkyl cross-coupling of (2-(1,3-dioxan-2-yl) ethyl)magnesium bromide and 1-iodo-3-phenylpropane . They have also been used in Claisen-Schmidt reactions .Applications De Recherche Scientifique

Synthesis and Characterization

- A study by Spoorthy, Kumar, Rani, and Ravindranath (2021) explored the synthesis of ethyl 3-(2-(3,4-dimethoxyphenyl)-4-oxothiazolidin-3-yl)thiophene-2-carboxamide and its analogues, providing insights into their anti-microbial activity and docking studies. This illustrates the compound's utility in the creation of new molecules with potential biological applications (Spoorthy et al., 2021).

Chemiluminescence Studies

- Research by Ciscato et al. (2014) investigated the chemiluminescent reaction of a 2-coumaranone derivative (which is structurally similar to ethyl 3-(1,3-dioxan-2-yl)-4-fluorobenzoylformate), revealing the involvement of a 1,2-dioxetanone intermediate. This highlights the compound's relevance in studying chemiluminescence mechanisms (Ciscato et al., 2014).

Catalysis and Complex Formation

- Ulu, Gürbüz, and Özdemir (2017) synthesized 2-(1,3-dioxane-2-yl)ethyl substituted benzimidazole substituted N-heterocyclic carbenes and their ruthenium complexes. These complexes showed excellent activity in the alkylation of amines with alcohols, indicating the potential of such compounds in catalysis (Ulu et al., 2017).

Magnetic Resonance Studies

- A study by Amshey and Bender (1983) on the fluorine magnetic resonance spectra of fluorine-substituted benzoyl chymotrypsins, including 4-fluorobenzoyl-alpha-chymotrypsin, provides insights into the unique chemical shifts and thermal stability of such compounds. This research is relevant for understanding the physical properties of similar fluorine-substituted compounds (Amshey & Bender, 1983).

Chemoenzymatic Synthesis

- Ramesh et al. (2017) discussed the chemoenzymatic synthesis of optically pure compounds using racemic syn-ethyl derivatives, including 2-(1,3-dioxan-4-yl)acetate, for the synthesis of pharmaceuticals like rosuvastatin. This research underscores the compound's role in the synthesis of medically significant products (Ramesh et al., 2017).

Antitumor Activity

- Xiong et al. (2009) synthesized amino acid ester derivatives containing 5-fluorouracil, employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) as a coupling agent. This study is relevant for understanding the potential antitumor applications of ethyl 3-(1,3-dioxan-2-yl)-4-fluorobenzoylformate related compounds (Xiong et al., 2009).

Propriétés

IUPAC Name |

ethyl 2-[3-(1,3-dioxan-2-yl)-4-fluorophenyl]-2-oxoacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FO5/c1-2-18-13(17)12(16)9-4-5-11(15)10(8-9)14-19-6-3-7-20-14/h4-5,8,14H,2-3,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTVMELCYKQGRKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC(=C(C=C1)F)C2OCCCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(1,3-dioxan-2-YL)-4-fluorobenzoylformate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.